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molecular formula C13H14O4 B8489340 5,8-Dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 68569-96-0

5,8-Dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid

Cat. No. B8489340
M. Wt: 234.25 g/mol
InChI Key: DRSUGRQPMWIEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04212828

Procedure details

Ethyl 3,4-dihydro-5,8-dimethoxy-2-naphthoate (7.50 g, 28.6 mmole) is added to a mixture of ethanol (50 ml) and a 2 N aqueous solution of sodium hydroxide (25 ml), and the resultant mixture is boiled for 5 hours. After completion of the reaction, the reaction mixture is concentrated to the one-fourth of the amount, diluted with water (50 ml) and washed with ether (100 ml×2). The aqueous layer is made acidic with conc. hydrochloric acid, and the precipitated white solid is collected by filtration and then dried (6.50 g, 97%). M.P.<220° C. Recrystallization from ethanol affords an analytical sample of 9b as colorless needles. M.P.<220° C. IRνmaxNujol cm-1 : 1660 (COOH), NMR (in CDCl3 - DMSO-d6): 2.20-3.00 (4H, m, CH2CH2C=), 3.80 (3H, s, OCH3), 3.82 (3H, s, OCH3), 6.75 (1H, d, J=10.7Hz, one of aromatic protons), 6.93 (1H, d, J=10.7Hz, one of aromatic protons), 7.82 (1H, broad s, CH=).
Name
Ethyl 3,4-dihydro-5,8-dimethoxy-2-naphthoate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7]([C:15]([O:17]CC)=[O:16])=[CH:8]2.[OH-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7]([C:15]([OH:17])=[O:16])=[CH:8]2 |f:1.2|

Inputs

Step One
Name
Ethyl 3,4-dihydro-5,8-dimethoxy-2-naphthoate
Quantity
7.5 g
Type
reactant
Smiles
COC1=C2CCC(=CC2=C(C=C1)OC)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to the one-fourth of the amount
ADDITION
Type
ADDITION
Details
diluted with water (50 ml)
WASH
Type
WASH
Details
washed with ether (100 ml×2)
FILTRATION
Type
FILTRATION
Details
the precipitated white solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried (6.50 g, 97%)
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCC(=CC2=C(C=C1)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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